Superior Urea Transporter (UT-A1/UT-B) Inhibition Compared to Para- and Ortho-Nitro Analogs
1-(3-Nitrophenyl)-2-thiourea demonstrates the highest potency among nitrophenyl thiourea isomers for inhibiting both UT-A1 and UT-B urea transporters [1]. In a direct head-to-head comparison, its IC50 for both transporters was determined to be ~0.2 mM [1]. This is substantially more potent than the 4-nitrophenyl analog, which is less active and shows selectivity for UT-A1 (IC50 1.3 mM) over UT-B (IC50 ~10 mM) [1]. The 2-nitrophenyl analog also displayed reduced activity, with an IC50 of 9.3 mM for UT-A1 and 4.8 mM for UT-B [1].
| Evidence Dimension | Inhibition of urea transporter isoforms (UT-A1 and UT-B) |
|---|---|
| Target Compound Data | IC50 ~0.2 mM for both UT-A1 and UT-B |
| Comparator Or Baseline | 4-Nitrophenyl-thiourea: IC50 1.3 mM (UT-A1) and ~10 mM (UT-B); 2-Nitrophenyl-thiourea: IC50 9.3 mM (UT-A1) and 4.8 mM (UT-B) |
| Quantified Difference | 6.5-fold and 50-fold more potent on UT-A1 than para- and ortho- isomers, respectively. 50-fold and 24-fold more potent on UT-B than para- and ortho- isomers, respectively. |
| Conditions | In vitro assay measuring urea flux in MDCK cells expressing UT-A1 or UT-B. |
Why This Matters
This data is crucial for researchers developing novel salt-sparing diuretics or studying urea transport mechanisms, as it identifies 1-(3-nitrophenyl)-2-thiourea as the most potent non-selective inhibitor in its class.
- [1] Esteva-Font, C., Phuan, P. W., Anderson, M. O., & Verkman, A. S. (2015). Structure-activity analysis of thiourea analogs as inhibitors of UT-A and UT-B urea transporters. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(5), 1075–1080. View Source
